

# Derivatization of 5-Hydroxy-6-nitronicotinic acid for enhanced activity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *5-Hydroxy-6-nitronicotinic acid*

Cat. No.: *B121306*

[Get Quote](#)

## Application Note & Protocol Guide

### Topic: Strategic Derivatization of 5-Hydroxy-6-nitronicotinic Acid for Enhanced Biological Activity

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**5-Hydroxy-6-nitronicotinic acid** is a substituted pyridine scaffold possessing multiple functional groups amenable to chemical modification. Its inherent structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a nitro group, presents a unique opportunity for systematic derivatization to optimize its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for the strategic chemical modification of this scaffold. We delve into the rationale behind targeting each functional group, offering detailed, field-proven protocols for esterification, amidation, bioisosteric replacement of the carboxylic acid, modification of the phenolic hydroxyl, and reduction of the nitro group for further functionalization. Additionally, an advanced protocol for C-C bond formation via Suzuki-Miyaura cross-coupling on a halogenated analog is presented to facilitate extensive Structure-Activity Relationship (SAR) studies. Each protocol is designed as a self-validating system, supported by explanations of the underlying chemical principles and guidance for the characterization and biological evaluation of the resulting derivatives.

## Introduction: The Rationale for Derivatization

The process of drug discovery is a multi-parameter optimization challenge. A lead compound, while demonstrating initial promise, often possesses liabilities that hinder its development. These can include poor solubility, low membrane permeability, rapid metabolism, or off-target toxicity.<sup>[1]</sup> **5-Hydroxy-6-nitronicotinic acid** (PubChem CID: 18357439)<sup>[2]</sup> serves as an exemplary starting scaffold, rich in functionality. However, the ionizable carboxylic acid and polar hydroxyl group can limit passive diffusion across cell membranes, while the nitro group, though a common pharmacophore, can sometimes be associated with toxicity through metabolic reduction.<sup>[3][4]</sup>

Derivatization is the cornerstone of medicinal chemistry, employed to systematically address these liabilities. By modifying the functional groups of **5-Hydroxy-6-nitronicotinic acid**, a researcher can:

- Improve Pharmacokinetics (ADME): Enhance absorption and cell permeability by masking polar groups (prodrug strategy), improve metabolic stability by replacing labile moieties, and alter distribution characteristics.<sup>[5][6]</sup>
- Enhance Pharmacodynamics: Introduce new hydrogen bond donors/acceptors or hydrophobic moieties to increase target affinity and specificity.
- Reduce Toxicity: Modify or replace functional groups associated with adverse effects, such as the potential for the nitro group to form reactive intermediates.<sup>[3]</sup>

This document outlines the primary strategies for modifying this scaffold, providing both the "how" and the "why" for each approach.

[Click to download full resolution via product page](#)

Caption: Overview of derivatization strategies for **5-Hydroxy-6-nitronicotinic acid**.

## Strategic Derivatization Approaches

The choice of derivatization strategy should be hypothesis-driven, aimed at addressing a specific molecular challenge.

### Modification of the Carboxylic Acid Group (-COOH)

The carboxylic acid is often critical for target binding via ionic or hydrogen bond interactions but is typically ionized at physiological pH, hindering cell permeability.[\[7\]](#)[\[8\]](#)

- Esterification (Prodrug Approach): Converting the carboxylic acid to an ester masks its polarity, increasing lipophilicity and facilitating passive diffusion across cell membranes.[\[8\]](#) Inside the cell, endogenous esterases can hydrolyze the ester back to the active carboxylic acid.[\[6\]](#) This is a widely used and effective prodrug strategy.[\[5\]](#)[\[9\]](#)
- Amidation: Amides are generally more metabolically stable than esters and can introduce an additional hydrogen bond donor, potentially altering target interactions. This modification can significantly improve the pharmacokinetic profile of a compound.[\[10\]](#)

- Bioisosteric Replacement (Tetrazole): Bioisosteres are functional groups with similar physicochemical properties. Tetrazole is a well-established bioisostere for carboxylic acid. [11][12] It mimics the acidic proton and charge distribution of a carboxylate but offers improved metabolic stability (less susceptible to glucuronidation) and can enhance oral bioavailability due to increased lipophilicity.[11][13]

## Modification of the Phenolic Hydroxyl Group (-OH)

The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor. Its modification can impact solubility, target binding, and metabolism.

- O-Alkylation (Ether Formation): Converting the phenol to an ether removes its hydrogen-bonding donor capability and its acidic proton, which can increase metabolic stability against phase II conjugation and alter target binding.
- O-Acylation (Ester Formation): Acylation of the phenol creates a phenylester, which can also function as a prodrug that is cleaved by intracellular esterases. This strategy can be used to improve bioavailability.[14]

## Modification of the Nitro Group (-NO<sub>2</sub>)

The nitro group is a strong electron-withdrawing group that significantly influences the electronics of the pyridine ring. While it can be a key pharmacophore, it can also be a metabolic liability.[3][4]

- Reduction to an Amine: The most significant modification is the reduction of the nitro group to an aniline derivative. This completely changes the electronic properties of the molecule (from electron-withdrawing to electron-donating) and introduces a new, highly versatile synthetic handle. The resulting primary amine can be further derivatized via acylation, sulfonylation, or reductive amination to build a library of analogs for SAR exploration.

## C-C Bond Formation on the Pyridine Ring (Advanced)

- Suzuki-Miyaura Cross-Coupling: To explore the steric and electronic requirements around the pyridine core, C-C bond formation is an invaluable tool. While the parent molecule is not directly amenable, starting with or converting to a halogenated analog (e.g., 5-bromo-6-hydroxynicotinic acid) allows for palladium-catalyzed Suzuki-Miyaura coupling.[15] This

reaction enables the introduction of a wide variety of aryl and heteroaryl groups, providing a powerful method for expanding the chemical space and optimizing activity.[16][17]



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for synthesis, validation, and evaluation.

## Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

### Protocol 3.1: Esterification of the Carboxylic Acid (Fischer Esterification)

This protocol describes the synthesis of the methyl ester as an example. It can be adapted for other simple alcohols.

- Rationale: This acid-catalyzed reaction is a classic and reliable method for converting carboxylic acids to esters using an excess of alcohol as both reactant and solvent.[18][19]
- Materials:
  - **5-Hydroxy-6-nitronicotinic acid** (1.0 eq)
  - Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)
  - Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated (0.1-0.2 eq) or Thionyl chloride (SOCl<sub>2</sub>) (2.0 eq)[20]
  - Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Procedure:
  - Suspend **5-Hydroxy-6-nitronicotinic acid** in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
  - Cool the mixture in an ice bath (0 °C).
  - Slowly add concentrated sulfuric acid (or  $SOCl_2$  dropwise).[20] Caution: Exothermic reaction.
  - Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor reaction progress by TLC or LC-MS.
  - Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
  - Carefully dilute the residue with cold water and neutralize with saturated  $NaHCO_3$  solution until effervescence ceases (pH ~7-8).
  - Extract the aqueous layer with ethyl acetate (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure to yield the crude ester.
  - Purify the product by column chromatography on silica gel or recrystallization.

## Protocol 3.2: Amidation of the Carboxylic Acid

This protocol involves a two-step process via an activated acyl chloride intermediate.

- Rationale: Direct amidation requires high temperatures. A more controlled, higher-yielding approach is the activation of the carboxylic acid, commonly with thionyl chloride or oxalyl

chloride, followed by reaction with the desired amine.[18]

- Materials:

- **5-Hydroxy-6-nitronicotinic acid** (1.0 eq)
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ ) (1.5-2.0 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- A catalytic amount of N,N-Dimethylformamide (DMF) (for oxalyl chloride)
- Desired amine (e.g., benzylamine, morpholine) (2.2 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, ~1.1 eq)

- Procedure:

- Step 1: Acyl Chloride Formation. Suspend **5-Hydroxy-6-nitronicotinic acid** in anhydrous DCM. Add a catalytic drop of DMF if using oxalyl chloride.
- Add  $\text{SOCl}_2$  or  $(\text{COCl})_2$  dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the suspension becomes a clear solution and gas evolution stops.
- Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
- Step 2: Amide Formation. Dissolve the desired amine in anhydrous DCM in a separate flask and cool to 0 °C.
- Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution.
- Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
- Quench the reaction with water. Separate the organic layer.

- Wash the organic layer sequentially with 1M HCl (if excess amine is present), saturated NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the crude amide by column chromatography or recrystallization.

## Protocol 3.3: Reduction of the Nitro Group

- Rationale: Catalytic hydrogenation is a clean and effective method for reducing aromatic nitro groups to amines. Alternative reagents like tin(II) chloride or zinc dust can also be used. [\[21\]](#)
- Materials:
  - **5-Hydroxy-6-nitronicotinic acid** derivative (1.0 eq)
  - Palladium on carbon (Pd/C), 10% w/w (5-10 mol%)
  - Methanol (MeOH) or Ethyl Acetate (EtOAc)
  - Hydrogen (H<sub>2</sub>) gas balloon or Parr hydrogenator
- Procedure:
  - Dissolve or suspend the nitro compound in MeOH in a flask suitable for hydrogenation.
  - Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).  
Caution: Pd/C can be pyrophoric.
  - Evacuate the flask and backfill with H<sub>2</sub> gas. Repeat this cycle three times.
  - Stir the reaction vigorously under a positive pressure of H<sub>2</sub> (balloon) at room temperature for 4-24 hours.
  - Monitor the reaction by LC-MS for the disappearance of starting material.
  - Once complete, carefully purge the flask with an inert gas.

- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.
- Concentrate the filtrate under reduced pressure to yield the amine product, which can be used directly or purified further if necessary.

## Protocol 3.4: Suzuki-Miyaura Coupling of a Halogenated Analog

This protocol is adapted for a hypothetical 5-bromo-6-hydroxynicotinic acid, demonstrating the introduction of a phenyl group.

- **Rationale:** This palladium-catalyzed cross-coupling reaction is a powerful method for C-C bond formation with high functional group tolerance.[\[15\]](#)[\[17\]](#) It requires a halogenated pyridine ring as a starting point.
- **Materials:**
  - 5-Bromo-6-hydroxynicotinic acid (1.0 eq)
  - Phenylboronic acid (1.2-1.5 eq)
  - Palladium catalyst, e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{dppf})\text{Cl}_2$  (2-5 mol%)
  - Base, e.g., Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0-3.0 eq)  
[\[15\]](#)
  - Solvent system, e.g., 1,4-Dioxane/Water or DMF
- **Procedure:**
  - To a dry Schlenk flask, add the 5-bromo-6-hydroxynicotinic acid, phenylboronic acid, and base.
  - Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat three times.
  - Under the inert atmosphere, add the palladium catalyst and degassed solvent.

- Heat the mixture in a preheated oil bath to 80-100 °C and stir vigorously for 8-24 hours.
- Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and acidify to pH 3-4 with 1M HCl to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry under vacuum.
- If the product is not a solid, perform an extractive work-up with ethyl acetate.
- Purify the crude product by column chromatography or recrystallization.

## Characterization and Data Presentation

All synthesized derivatives must be rigorously characterized to confirm their structure and purity.

- Structural Confirmation:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the identity of the new compound.
- Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or LC-MS, with a target purity of >95% for biological testing.

## Table 1: Expected Physicochemical Properties of Derivatives

| Derivative Type       | Parent Compound | Methyl Ester           | Benzylamide          | Tetrazole Bioisostere   | Reduced Amine        |
|-----------------------|-----------------|------------------------|----------------------|-------------------------|----------------------|
| Modification Site     | -               | -COOH                  | -COOH                | -COOH                   | -NO <sub>2</sub>     |
| Expected cLogP Change | Baseline        | Increase               | Significant Increase | Moderate Increase       | Decrease             |
| Expected pKa Change   | Acidic (~4-5)   | Neutral                | Neutral              | Acidic (~5-6)           | Basic                |
| Primary Purpose       | Scaffold        | Prodrug / Permeability | Stability / SAR      | Bioisostere / Stability | New Synthetic Handle |

## Biological Activity Assessment

After synthesis and characterization, the new derivatives must be tested to determine if the intended enhancement of activity was achieved.

### Protocol 5.1: General Cell Viability/Cytotoxicity Assay (MTT Assay)

- Rationale: Before assessing specific biological activity, it is crucial to determine the cytotoxicity of the new compounds to establish a suitable concentration range for further experiments.[\[22\]](#)
- Procedure:
  - Seed a relevant cell line in a 96-well plate at an appropriate density and allow cells to adhere overnight.
  - Prepare serial dilutions of the test compounds (and the parent compound as a control) in cell culture medium.

- Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).
- Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control and determine the  $CC_{50}$  (concentration causing 50% cytotoxicity).

Following cytotoxicity assessment, compounds can be advanced to specific target-based or phenotypic assays relevant to the therapeutic area of interest. The activity (e.g.,  $IC_{50}$  or  $EC_{50}$ ) of each derivative should be compared directly to that of the parent **5-Hydroxy-6-nitronicotinic acid** to quantify the impact of the chemical modification.

## Conclusion

The derivatization of **5-Hydroxy-6-nitronicotinic acid** offers a wealth of opportunities to tune its biological and physicochemical properties. The strategies and protocols outlined in this guide provide a robust starting point for researchers to systematically explore the chemical space around this versatile scaffold. By applying these methods—from simple prodrug formations to advanced C-C couplings—and validating the results with rigorous characterization and biological testing, scientists can effectively optimize this molecule for enhanced activity and advance their drug discovery programs.

## References

- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. *Bioorganic & Medicinal Chemistry*, 104, 117653.
- Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups.

- Floris, B., Galloni, P., Conte, V., & Sabuzi, F. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. *Biomolecules*, 11(9), 1325. [\[Link\]](#)
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. *Bioorganic & Medicinal Chemistry*, 104, 117653. [\[Link\]](#)
- Nishida, K., & Kawai, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. *Bioorganic & Medicinal Chemistry Letters*, 27(10), 2043-2049. [\[Link\]](#)
- Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. *Semantic Scholar*. [\[Link\]](#)
- Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18357439, **5-Hydroxy-6-nitronicotinic acid**.
- ResearchGate. (n.d.). Fluorescence response of reagents used in derivatization of nicotinic acid standard.
- Lin, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. *Acta Pharmaceutica Sinica B*, 12(3), 1085-1108. [\[Link\]](#)
- Szafraniec-Szczęsny, J., et al. (2021).
- Gregersen, J. L., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacetylase Enzyme. *ChemMedChem*, 14(12), 1202-1209. [\[Link\]](#)
- Kumbhar, A. S., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. *Der Pharma Chemica*, 4(1), 263-266. [\[Link\]](#)
- Pickering Laboratories. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- Floris, B., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. *Biomolecules*, 11(9), 1325. [\[Link\]](#)
- El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. *Bioorganic Chemistry*, 115, 105232. [\[Link\]](#)
- Lin, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- Yang, F., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. *Molecules*, 27(18), 6013. [\[Link\]](#)
- Dr. Wander, A. (1962). U.S. Patent No. 3,057,856.

- Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. *Analytical Methods*, 6(14), 5240-5245. [\[Link\]](#)
- Popper, E. J., & Trubek, M. (1958). U.S. Patent No. 2,861,077.
- Seibert, H. F., et al. (1942). U.S. Patent No. 2,280,040.
- Ekinci, R., & Kadakal, Ç. (2005). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin)
- Allgöwer, A., & Stroz, D. (1995). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts.
- Haberman, J. X., & Snieckus, V. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Nishiwaki, N. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. *Molecules*, 25(19), 4568. [\[Link\]](#)
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
- Chavez-Flores, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. *Molecules*, 27(11), 3632. [\[Link\]](#)
- Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. *Journal of Medicinal Chemistry*, 62(6), 2851-2893. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 2. 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5 | CID 18357439 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. Nitro-Group-Containing Drugs - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 6. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Derivatization of 5-Hydroxy-6-nitronicotinic acid for enhanced activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121306#derivatization-of-5-hydroxy-6-nitronicotinic-acid-for-enhanced-activity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)